1-Allyl-3-cyclopropylurea
CAS No.: 1216633-76-9
Cat. No.: VC8371351
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216633-76-9 |
|---|---|
| Molecular Formula | C7H12N2O |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 1-cyclopropyl-3-prop-2-enylurea |
| Standard InChI | InChI=1S/C7H12N2O/c1-2-5-8-7(10)9-6-3-4-6/h2,6H,1,3-5H2,(H2,8,9,10) |
| Standard InChI Key | DNEMEAFWCHVHGO-UHFFFAOYSA-N |
| SMILES | C=CCNC(=O)NC1CC1 |
| Canonical SMILES | C=CCNC(=O)NC1CC1 |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
1-Allyl-3-cyclopropylurea has the molecular formula C₇H₁₂N₂O and a molecular weight of 140.18 g/mol. Its IUPAC name, 1-cyclopropyl-3-prop-2-enylurea, reflects the presence of a cyclopropyl ring attached to the urea backbone and an allyl group. Key structural features include:
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Cyclopropyl group: A three-membered carbon ring with significant ring strain, influencing reactivity.
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Allyl group: A propenyl substituent capable of participating in conjugation and addition reactions.
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Urea core: A carbonyl group flanked by two amine groups, enabling hydrogen bonding and intermolecular interactions.
Table 1: Physicochemical Data
| Property | Value |
|---|---|
| CAS No. | 1216633-76-9 |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| SMILES | C=CCNC(=O)NC1CC1 |
| InChI Key | DNEMEAFWCHVHGO-UHFFFAOYSA-N |
| PubChem CID | 71744227 |
Spectroscopic Data
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IR Spectroscopy: Peaks corresponding to N-H stretches (3300–3200 cm⁻¹), C=O (1680–1640 cm⁻¹), and C-N vibrations (1250–1020 cm⁻¹).
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NMR: ¹H NMR signals for cyclopropyl protons (δ 0.5–1.2 ppm), allylic protons (δ 5.0–5.8 ppm), and urea NH groups (δ 6.5–7.5 ppm).
Synthesis and Reaction Pathways
Primary Synthetic Route
The most common synthesis involves the reaction of cyclopropylamine with allyl isocyanate under anhydrous conditions:
Conditions:
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Solvent: Dichloromethane or THF.
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Temperature: 0–25°C.
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Yield: ~60–75% after purification via column chromatography.
Challenges in Cyclopropyl-Allyl Systems
The cyclopropyl group’s strain and the allyl group’s unsaturation create unique reactivity. Studies on analogous systems reveal:
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Ring-opening tendencies: Cyclopropanes undergo solvolysis under acidic or thermal conditions, forming allylic intermediates . For example, solvolysis of gem-dihalocyclopropanes yields ethers or alcohols depending on substituents .
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Steric effects: Cis/trans isomerism in cyclopropane derivatives impacts reaction rates. Trans isomers solvolyze 11–20× faster than cis isomers at 130°C .
Chemical Behavior and Stability
Thermal and Solvent Stability
1-Allyl-3-cyclopropylurea is stable at room temperature but decomposes above 150°C. In polar aprotic solvents (e.g., DMF, DMSO), it remains intact, but protic solvents (e.g., ethanol, water) may induce gradual hydrolysis:
Reactivity Profiles
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Nucleophilic substitution: The urea’s NH groups can react with electrophiles (e.g., alkyl halides).
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Cycloadditions: The allyl group participates in Diels-Alder reactions with dienophiles.
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Ring-opening reactions: Acid-catalyzed cleavage of the cyclopropane ring forms linear alkenes .
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 1-Allyl-3-cyclopropylurea | N/A | N/A |
| BRD3914 | Phenylalanyl tRNA synthetase | 12 |
| Sorafenib | RAF kinase | 6 |
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